molecular formula C18H17N5O3 B6519037 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 933222-00-5

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6519037
CAS No.: 933222-00-5
M. Wt: 351.4 g/mol
InChI Key: ITHSCVUNXPSJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrazole ring substituted with a 3,4-dimethylphenyl group, connected via a methylene bridge to a 1,3-benzodioxole-5-carboxamide moiety. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as oral bioavailability and resistance to enzymatic degradation . Structural determination via X-ray crystallography likely employs SHELX software, a standard in small-molecule refinement .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-11-3-5-14(7-12(11)2)23-17(20-21-22-23)9-19-18(24)13-4-6-15-16(8-13)26-10-25-15/h3-8H,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSCVUNXPSJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of Analogs
Compound Name/Class Core Structure Key Substituents/Features Synthesis Method Notable Inferred Properties References
Target Compound Tetrazole + benzodioxole 3,4-Dimethylphenyl, methylene bridge, carboxamide Likely EDCI/HOBT-mediated amide coupling High metabolic stability, lipophilicity
1,5-Diarylpyrazole carboxamides Pyrazole Aryl groups at positions 1 and 5, hydroxybenzotriazole (HOBT) in synthesis EDCI/HOBT coupling Variable H-bonding capacity
(E)-Benzopyrazolo-diazocin derivative Pyrazolo-diazocin fused ring 3,11-Dimethyl, methylene, phenyl groups Multi-step heterocyclic assembly Complex conformation, potential CNS activity
(2E)-Benzodioxol-imidazole carboxamide Imidazole + benzodioxole Hydrazinecarboxamide, (E)-configured imine Hydrazine-carboxamide coupling Confirmed stereochemistry via X-ray
Thiazole-oxazolidine derivatives Thiazole + oxazolidine Branched alkyl/aryl groups, carbamate linkages Multi-step peptide-like synthesis High molecular weight, niche PK profiles

Physicochemical and Pharmacological Implications

  • Tetrazole vs. Pyrazole/Imidazole : Tetrazoles exhibit higher acidity (pKa ~4.9) compared to pyrazoles (pKa ~2.5–3.5), influencing solubility and ionization at physiological pH. The 3,4-dimethylphenyl group may enhance steric hindrance, improving target selectivity over simpler aryl substituents .
  • Benzodioxole Motif : Shared with ’s compound, this group increases electron density, favoring interactions with aromatic residues in enzymes or receptors .
  • Stereochemical Considerations : The (E)-configuration in ’s compound underscores the importance of conformational rigidity, a factor that may apply to the target’s amide linkage .

Structural Characterization

  • X-ray Crystallography : SHELX software is widely used for resolving complex heterocycles, as demonstrated in benzopyrazolo-diazocin derivatives . The target compound’s methylene bridge and substituent orientations could be similarly validated.

Research Findings and Implications

  • Metabolic Stability : The tetrazole core in the target compound likely outperforms pyrazole analogs in resisting hepatic degradation, a critical advantage in drug design .
  • Binding Interactions : The 3,4-dimethylphenyl group may provide enhanced hydrophobic interactions compared to unsubstituted aryl groups in ’s compounds .
  • Synthetic Challenges : Multi-step synthesis for fused-ring analogs (e.g., ) contrasts with the target’s modular assembly, favoring scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.